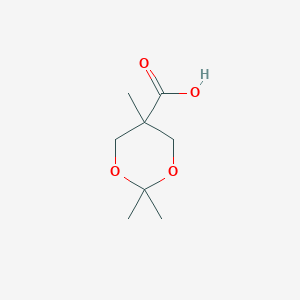

2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid

Description

Properties

IUPAC Name |

2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-7(2)11-4-8(3,5-12-7)6(9)10/h4-5H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZEWDEAIHCUMKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(CO1)(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80463290 | |

| Record name | 2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16837-14-2 | |

| Record name | 2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Growing Interest

2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, a substituted dioxane derivative, is a compound of increasing relevance in the fields of pharmaceutical development and polymer chemistry. Its rigid heterocyclic scaffold, combined with the reactive carboxylic acid functionality, makes it an attractive building block for the synthesis of complex molecular architectures and novel materials. This guide provides a comprehensive overview of its known physicochemical properties, drawing from experimental data, computational studies, and analysis of structurally related compounds. As a Senior Application Scientist, the rationale behind the presented analytical methodologies is explained to provide a deeper understanding of the compound's behavior and to facilitate its application in research and development.

Molecular Identity and Structure

Final confirmation of the molecular structure and stereochemistry of this compound has been unequivocally established through single-crystal X-ray diffraction. This technique provides the precise spatial arrangement of atoms in the crystalline state, serving as the gold standard for structural elucidation.

- Molecular Formula: C₈H₁₄O₄

- Molecular Weight: 174.19 g/mol

- CAS Number: 16837-14-2

- Systematic Name: this compound

The dioxane ring adopts a chair conformation, which is the most stable arrangement for six-membered rings, minimizing steric strain. The carboxyl group is situated in an equatorial position on this ring. This conformational preference is crucial as it dictates the molecule's reactivity and intermolecular interactions.